molecular formula C12H9ClN2O3 B2603210 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 841278-72-6

4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2603210
CAS No.: 841278-72-6
M. Wt: 264.67
InChI Key: DYBMHLLJDXTOPW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a high-value fused heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This derivative features a distinctive furo[3,4-d]pyrimidine core structure, which is recognized as a privileged scaffold in the design of biologically active molecules. The 4-chlorophenyl substituent enhances the compound's potential for interaction with various biological targets, making it a critical intermediate for developing novel therapeutic agents. Research into structurally related dihydrofuropyrimidine compounds has demonstrated their significant potential as potent inhibitors of key biological pathways. Specifically, dihydrofuropyrimidine derivatives have been identified as effective Akt protein kinase inhibitors , positioning them as promising candidates for investigational cancer therapeutics. Furthermore, the dihydrofuropyrimidine scaffold has been successfully utilized in the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV-1 . These advanced inhibitors exhibit exceptional potency against a wide spectrum of drug-resistant HIV-1 strains, showcasing the substantial strategic value of this chemical architecture in overcoming drug resistance mechanisms. The synthetic versatility of the core structure allows for further functionalization and optimization, providing researchers with a robust platform for exploring structure-activity relationships. This compound is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult all relevant safety data sheets and handling instructions prior to use.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBMHLLJDXTOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the furo-pyrimidine ring system . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyrimidine derivatives .

Scientific Research Applications

4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication .

Comparison with Similar Compounds

1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione ()

  • Core structure : Shares the furopyrimidine-dione backbone.
  • Substituents : A 4-methylphenyl group at position 4 and a piperazine-methoxyphenyl side chain.
  • Available data : Stock availability (40 mg) suggests preclinical evaluation, though biological activity remains unspecified .

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ()

  • Core structure : Pyrimidine-2,4-dione (lacks the fused furan ring).
  • Substituents: Piperidinylmethyl and 2,3-dimethylphenoxy groups.
  • The dimethylphenoxy group may confer selectivity against mycobacterial targets, as evidenced by its patent for tuberculosis treatment .

Chromeno-Pyrimidine-Dione Derivatives ()

  • M13: 4-(Furfuryl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione Core structure: Chromeno-pyrimidine-dione (benzopyran fused with pyrimidine). Substituents: Furfuryl group. Melting point: 162–170°C.
  • M14: 4-(2-Fluorophenyl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione Core structure: Chromeno-pyrimidine-dione. Substituents: 2-Fluorophenyl group. Melting point: 170–180°C.
  • Substitution with fluorine (M14) versus chlorine (target compound) may alter electronegativity and hydrogen-bonding capacity, impacting antimicrobial activity .

Table 1: Comparative Analysis of Furopyrimidine and Analogous Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Biological Activity
Target Compound Furopyrimidine-dione 4-Chlorophenyl Not reported Not reported
4-Methylphenyl derivative () Furopyrimidine-dione 4-Methylphenyl + piperazine Not reported Undisclosed (40 mg stock)
6-((4-(2,3-Dimethylphenoxy)piperidinyl) () Pyrimidine-2,4-dione Piperidinylmethyl + dimethylphenoxy Not reported Anti-mycobacterial (tuberculosis)
M13 () Chromeno-pyrimidine-dione Furfuryl 162–170 Antimicrobial
M14 () Chromeno-pyrimidine-dione 2-Fluorophenyl 170–180 Antimicrobial

Key Observations:

The pyrimidine-2,4-dione derivative () lacks fused rings, which may improve synthetic accessibility but reduce rigidity .

Substituent Effects :

  • Halogenated groups : The 4-chlorophenyl (target) and 2-fluorophenyl (M14) substituents increase electronegativity, enhancing interactions with hydrophobic pockets in enzymes. Chlorine’s larger atomic size may improve binding affinity compared to fluorine .
  • Methyl vs. methoxy groups : The 4-methylphenyl group () offers steric hindrance without significant polarity, whereas methoxy groups (e.g., in ’s side chain) improve solubility .

Thermal Stability: Chromeno-pyrimidine-diones (M13, M14) show higher melting points (162–180°C) than typical furopyrimidine-diones, suggesting greater crystalline stability due to extended conjugation .

Biological Activity

4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C12H9ClN2O3
  • Molecular Weight : 264.67 g/mol
  • CAS Number : 841278-72-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis. The compound's minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting potential as a therapeutic agent against resistant bacterial infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. In various assays, it demonstrated cytotoxic effects with IC50 values indicating significant potency against several cancer types .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of the compound.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound showed moderate to strong antibacterial activity with MIC values ranging from 10 to 50 µg/mL against tested strains .
  • Evaluation of Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating a promising anticancer profile .

Data Table

Activity TypeTest Organism/Cell LineMethodologyResults (IC50/MIC)
AntibacterialSalmonella typhiDisk diffusionMIC = 25 µg/mL
Bacillus subtilisBroth microdilutionMIC = 30 µg/mL
AnticancerHeLa cellsMTT assayIC50 = 10 µM
MCF-7 cellsMTT assayIC50 = 8 µM

Q & A

Q. What steps validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ CRISPR-based gene knockout of putative targets (e.g., kinases) in cell models. Combine with transcriptomics (RNA-seq) to identify downstream pathways. For in vivo validation, use xenograft models with pharmacokinetic profiling (plasma half-life, bioavailability) .

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